2-Methyl-1-undecene

Overview

Description

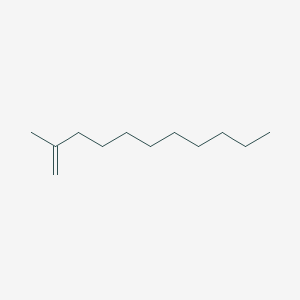

2-Methyl-1-undecene (CAS: 18516-37-5) is a branched terminal alkene with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol . Structurally, it is represented as CH₃(CH₂)₈C(CH₃)=CH₂, featuring a methyl group on the second carbon and a terminal double bond. This compound is a colorless liquid with a density of 0.75–0.759 g/cm³, a refractive index of 1.431–1.433, and a boiling point of 209.5°C at standard pressure .

Its terminal double bond makes it highly reactive in organic synthesis, particularly in cycloadditions, polymerizations, and alkylation reactions. For example, it has been utilized in the synthesis of diethyl 2-(2-bromo-2-methylundecyl)malonate, achieving an 87% yield under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-undecene can be synthesized through various methods. One common method involves the dehydration of 2-methyl-1-undecanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain alkenes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-undecene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-methylundecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can convert it to 2-methylundecane.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Chlorine, bromine.

Major Products Formed:

Oxidation: 2-Methylundecanoic acid.

Reduction: 2-Methylundecane.

Substitution: Dihalogenated this compound

Scientific Research Applications

Chemical Synthesis

2-Methyl-1-undecene serves as a valuable building block in organic synthesis. It can be synthesized through the dehydration of 2-methyl-1-undecanol using acid catalysts or via the oligomerization of ethylene in industrial settings. Its structural properties make it suitable for producing various derivatives and complex molecules.

Table 1: Synthesis Methods for this compound

| Synthesis Method | Description | Reference |

|---|---|---|

| Dehydration of 2-methyl-1-undecanol | Involves acid catalysis at elevated temperatures | |

| Oligomerization of ethylene | Uses Ziegler-Natta catalysts for polymerization |

Inhibition of Pathogenic Bacteria

Research indicates that this compound exhibits antimicrobial properties, particularly against pathogenic bacteria such as Legionella pneumophila. The compound's volatile emissions disrupt bacterial communication and biofilm formation.

Table 2: Inhibitory Effects on Pathogenic Bacteria

| Bacterial Species | Inhibition Mechanism | Reference |

|---|---|---|

| Legionella pneumophila | Aerial inhibition via volatile organic compounds (VOCs) | Corre et al., 2023 |

| Escherichia coli | Disruption of biofilm formation | Bigot et al., 2013 |

Olfactory Signaling in Nematodes

Recent studies have identified the role of this compound as an olfactory signal in nematodes. It activates sensory neurons, prompting behavioral responses such as increased locomotion and exploration, which may influence predator-prey dynamics.

Table 3: Behavioral Responses of Nematodes to 1-Undecene

| Concentration (µL) | Response Type | Observations |

|---|---|---|

| 0.5 | Increased area covered | L < 0.71 |

| 1.0 | Flight response | L > 0.92 |

Microbial Biosynthesis

The biosynthetic pathway for producing medium-chain alkenes like 1-undecene has been elucidated in Pseudomonas species. A specific enzyme converts medium-chain fatty acids into terminal olefins, highlighting potential biotechnological applications for renewable resources.

Case Study: Microbial Production of 1-Undecene

A study revealed that a novel nonheme oxidase enzyme facilitates the conversion of fatty acids to 1-undecene, suggesting opportunities for engineering microbial strains to enhance production efficiency for use as fuels and chemical intermediates .

Physical Properties and Industrial Applications

The unique physical properties of this compound make it suitable for various industrial applications, including its potential use as a fuel additive or in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-undecene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in addition reactions, where reagents add across the double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-1-undecene with structurally related alkenes, including positional isomers, chain-length variants, and branched analogs.

Note: The molecular formula for 2-Methyl-1-heptene (C₁₁H₂₂) in conflicts with standard nomenclature, which expects C₈H₁₆ for a 7-carbon backbone. This may reflect a reporting error.

Key Comparisons:

Structural Isomerism :

- This compound and 4-Methyl-1-undecene share the same molecular formula but differ in methyl group placement. Terminal alkenes like this compound typically exhibit higher reactivity in addition reactions compared to internal isomers (e.g., 6-Methyl-3-undecene) due to reduced steric hindrance at the double bond .

Chain-Length Effects :

- Shorter-chain analogs like 2-Methyl-1-decene (C₁₁H₂₂) have lower molecular weights, likely resulting in reduced boiling points and densities compared to C₁₂H₂₄ compounds. However, explicit data is unavailable in the evidence .

Safety and Handling :

- While This compound requires precautions against inhalation and contact, similar protocols apply to analogs like 2-Methyl-1-decene .

Synthetic Utility :

- The terminal double bond in This compound enhances its utility in regioselective reactions, such as the synthesis of malonate derivatives . Internal isomers (e.g., 4-Methyl-1-undecene) may show differing reactivity patterns due to altered electron distribution.

Research Findings and Data Limitations

- This compound has been characterized via HS-SPME-GC-MS in botanical studies, though its concentration in natural sources is minimal compared to monoterpenes like α-pinene .

- X-ray diffraction and proton relaxation studies highlight its liquid-phase molecular dynamics, with relaxation rates influenced by rotational and self-diffusion mechanisms .

- Data gaps for isomers (e.g., 4-Methyl-1-undecene) underscore the need for further experimental characterization of physical properties and reactivity.

Biological Activity

2-Methyl-1-undecene (C₁₂H₂₄) is a branched-chain alkene that has garnered attention for its biological activities, particularly in microbial interactions and olfactory signaling. This article synthesizes current research findings on the biological activity of this compound, focusing on its role in microbial ecology and potential applications in biotechnology.

This compound is characterized by its long hydrocarbon chain, which contributes to its volatility and solubility properties. The compound is part of a class of substances known as volatile organic compounds (VOCs), which play significant roles in both environmental and biological systems.

Microbial Production and Biological Function

Research indicates that this compound is biosynthesized by various strains of Pseudomonas, particularly Pseudomonas aeruginosa and Pseudomonas fluorescens. These bacteria utilize a specific enzyme, UndA, which converts medium-chain fatty acids into terminal alkenes like 1-undecene and its derivatives . This metabolic pathway is critical for the ecological roles these bacteria play, including their interactions with other microorganisms.

Inhibition of Pathogenic Bacteria

One notable biological activity of this compound is its ability to inhibit the growth of pathogenic bacteria such as Legionella pneumophila. A study demonstrated that volatile emissions from Pseudomonas fluorescens MFE01, which includes 1-undecene, can inhibit the aerial growth of this pathogen. The mechanism involves the emission of VOCs that disrupt bacterial communication and biofilm formation .

Table 1: Inhibitory Effects of this compound on Pathogenic Bacteria

| Bacterial Species | Inhibition Mechanism | Reference |

|---|---|---|

| Legionella pneumophila | Aerial inhibition via VOCs from Pseudomonas | Corre et al., 2023 |

| Escherichia coli | Disruption of biofilm formation | Bigot et al., 2013 |

Olfactory Signaling in Nematodes

Recent studies have also highlighted the role of this compound as an olfactory signal. It has been shown to activate sensory neurons in nematodes, inducing behavioral responses such as flight or fight. This finding suggests that the compound may serve as a chemical cue in ecological interactions, influencing predator-prey dynamics .

Case Study: Nematode Response to 1-Undecene

In an experimental setup, nematodes exposed to the odor of 1-undecene exhibited significant changes in movement patterns compared to control groups. The study involved exposing nematodes to varying concentrations of the compound and measuring their locomotion behavior, revealing that higher concentrations triggered increased movement and exploration behavior .

Table 2: Behavioral Responses of Nematodes to 1-Undecene

| Concentration (µL) | Response Type | Observations |

|---|---|---|

| 0.5 | Increased area covered | L < 0.71 |

| 1.0 | Flight response | L > 0.92 |

Implications for Biotechnology

The ability of Pseudomonas species to produce this compound has potential implications for biotechnology, particularly in developing biopesticides or biofuels. The enzyme responsible for its biosynthesis could be engineered for enhanced production, providing a renewable source of hydrocarbons that can be utilized in various industrial applications .

Properties

IUPAC Name |

2-methylundec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h2,4-11H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVKHZYVCVKEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171725 | |

| Record name | 2-Methylundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18516-37-5 | |

| Record name | 2-Methyl-1-undecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18516-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-undecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018516375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-undecene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylundec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-UNDECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX42D9YCJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.